Methenamine mandelate

Antibacterial Activity In Vitro Potency Salt Form Comparison

Methenamine mandelate delivers quantifiable advantages over methenamine hippurate: 33-percentage-point absolute UTI reduction in neurogenic bladder cohorts (P<0.02), higher urinary formaldehyde concentrations, and infection rates of just 1.6/patient-year vs 2.5 for sulfamethoxazole. Its formaldehyde-mediated mechanism precludes resistance development—critical for antibiotic stewardship. Choose nonenteric-coated for rapid 3-hour onset or enteric-coated for sustained 7–17-hour coverage. Retains full antibacterial activity equivalent to methenamine base, unlike hippurate salts. Ideal for long-term UTI suppression in catheterized or recurrent-infection populations.

Molecular Formula C14H20N4O3
Molecular Weight 292.33 g/mol
CAS No. 587-23-5
Cat. No. B1676378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethenamine mandelate
CAS587-23-5
SynonymsMethenamine mandelate;  Hexydaline;  Mandacon
Molecular FormulaC14H20N4O3
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESC1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(C(=O)O)O
InChIInChI=1S/C8H8O3.C6H12N4/c9-7(8(10)11)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5,7,9H,(H,10,11);1-6H2
InChIKeyUXNFIJPHRQEWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methenamine Mandelate (CAS 587-23-5): Chemical Profile and Procurement Baseline for Urinary Antiseptic Research


Methenamine mandelate (CAS 587-23-5) is a salt composed of methenamine (hexamethylenetetramine) and mandelic acid, functioning as a urinary antibacterial agent [1]. Unlike systemic antibiotics, it remains inactive in circulation until renal excretion concentrates it in urine; at urinary pH ≤5.5, methenamine hydrolyzes to release formaldehyde, the bactericidal agent, while mandelic acid both contributes antibacterial action and aids urine acidification [1][2]. It is supplied as oral film-coated tablets (500 mg or 1000 mg) and is used for long-term suppression of bacteriuria in chronic urinary tract infections, pyelonephritis, cystitis, and neurogenic bladder conditions [1][3]. This guide focuses exclusively on quantitative, comparator-based evidence differentiating methenamine mandelate from close analogs—methenamine hippurate, methenamine base, and alternative prophylactic agents—to inform scientific selection and procurement decisions.

Why Methenamine Mandelate Cannot Be Freely Substituted with Methenamine Hippurate or Other Analogs in Urinary Prophylaxis Protocols


The methenamine moiety is a prodrug that releases formaldehyde only under acidic urinary conditions; the counterion dictates both urine acidification capacity and resultant formaldehyde yield [1][2]. While methenamine hippurate and methenamine mandelate are often grouped as interchangeable urinary antiseptics, they exhibit quantifiable differences in antibacterial potency, urinary formaldehyde concentration, and dosing frequency [2][3]. Substitution without accounting for these differentials may compromise therapeutic efficacy or alter administration logistics. The following evidence items provide direct comparator data establishing where methenamine mandelate offers measurable, procurement-relevant differentiation from its closest analogs.

Quantitative Comparative Evidence: Methenamine Mandelate vs. Methenamine Hippurate and Alternative Prophylactic Agents


In Vitro Antibacterial Activity: Methenamine Mandelate Matches Parent Hexamine Potency, Unlike Hippurate Salt

In a direct in vitro comparison using continuous turbidimetric monitoring, methenamine mandelate demonstrated equivalent antibacterial activity to hexamine (methenamine base), whereas methenamine hippurate was found to be less active than the parent compound [1]. The study evaluated activity at pH 5.5 against bacterial cultures, establishing that the mandelate salt does not compromise the inherent potency of the methenamine moiety, while the hippurate salt does.

Antibacterial Activity In Vitro Potency Salt Form Comparison

Urinary Formaldehyde Concentration: Methenamine Mandelate Generates Significantly Higher Bactericidal Levels Than Hippurate in Catheterized Patients

In a comparative study of spinal cord injured patients, methenamine mandelate produced significantly higher urine formaldehyde concentrations than methenamine hippurate, with the difference most pronounced among patients managed with intermittent catheterization [1]. Formaldehyde is the active bactericidal agent released from methenamine in acidic urine; higher urinary concentrations directly correlate with enhanced antibacterial effect.

Formaldehyde Generation Urinary Antisepsis Spinal Cord Injury

Clinical Infection Reduction: Methenamine Mandelate Reduces UTI Incidence by 33 Percentage Points vs. Placebo in Neurogenic Bladder

In a placebo-controlled trial of patients with neurogenic bladder dysfunction undergoing intermittent catheterization, methenamine mandelate (with acidification) reduced the infection rate from 86% (19/22 patients) in the placebo group to 53% (9/17 patients) in the treatment group [1]. The 33-percentage-point absolute risk reduction was statistically significant (P < 0.02) and was attributed primarily to the absence of gram-positive cocci and Pseudomonas species in the drug group.

Neurogenic Bladder UTI Prophylaxis Intermittent Catheterization

Comparative Reinfection Rates: Methenamine Mandelate Demonstrates Intermediate Efficacy Between Sulfamethoxazole and Trimethoprim-Sulfamethoxazole in Recurrent UTI

In a controlled crossover study of women with recurrent urinary infections, methenamine mandelate (2 g daily with ascorbic acid 2 g daily) yielded an infection rate of 1.6 per patient-year, compared with 2.5 per patient-year for sulfamethoxazole (500 mg daily), 3.6 per patient-year for no prophylaxis, and 0.1 per patient-year for trimethoprim-sulfamethoxazole (40 mg/200 mg daily) [1]. Methenamine mandelate thus outperformed sulfamethoxazole monotherapy in this population.

Recurrent UTI Antimicrobial Prophylaxis Reinfection Rate

Resistance Profile: Formaldehyde-Mediated Bactericidal Action Precludes Development of Acquired Resistance

Methenamine mandelate exerts bactericidal activity via formaldehyde release in acidic urine, a nonspecific mechanism that denatures proteins and nucleic acids. Because this action does not target a specific bacterial enzyme or pathway, acquired resistance does not develop [1]. In contrast, conventional antibiotics such as nitrofurantoin, trimethoprim, and sulfamethoxazole act on specific molecular targets, and prolonged use selects for resistant subpopulations [2]. Pathogens resistant to other antibacterial agents may remain susceptible to methenamine mandelate due to this nonspecific mechanism.

Antimicrobial Resistance Formaldehyde Mechanism Long-Term Prophylaxis

Bioavailability and Absorption: Methenamine Mandelate Exhibits 70–90% Oral Bioavailability with Rapid Absorption Profile

Methenamine mandelate demonstrates oral bioavailability of 70–90% and is rapidly absorbed from the gastrointestinal tract [1]. In a crossover evaluation of 10 methenamine products, nonenteric-coated methenamine mandelate formulations achieved maximum urinary excretion rates within 3 hours post-dose, whereas enteric-coated formulations delayed maximum excretion to 7–17 hours [2]. Total urinary recovery of methenamine varied significantly among products, ranging from 16% to 83% of the administered dose, underscoring formulation-dependent differences in delivery efficiency [2].

Pharmacokinetics Bioavailability Oral Absorption

Procurement-Relevant Application Scenarios for Methenamine Mandelate Based on Quantitative Evidence


Long-Term UTI Prophylaxis in Neurogenic Bladder or Spinal Cord Injury Patients Requiring Intermittent Catheterization

For institutional formularies serving spinal cord injury or neurogenic bladder populations, methenamine mandelate is supported by Level I evidence showing a 33-percentage-point absolute reduction in UTI incidence compared with placebo (P < 0.02) [1]. In this population, it also generates significantly higher urinary formaldehyde concentrations than methenamine hippurate, particularly among intermittently catheterized patients, enhancing bactericidal activity [2]. These data justify its selection over alternative methenamine salts for prophylaxis in catheterized or neurogenic bladder patient cohorts.

Antibiotic-Sparing Recurrent UTI Prophylaxis in Women

In recurrent UTI management where antibiotic stewardship is a priority, methenamine mandelate (2 g daily with ascorbic acid) reduces infection rates to 1.6 per patient-year, outperforming sulfamethoxazole monotherapy (2.5 per patient-year) and achieving 56% reduction versus no prophylaxis [1]. Because its formaldehyde-mediated mechanism precludes resistance development [2], it is particularly suitable for long-term suppressive therapy in women with frequent recurrences, minimizing selection pressure for multidrug-resistant uropathogens.

Procurement of Formulation-Specific Methenamine Mandelate for Optimized Pharmacokinetic Delivery

Procurement specifications should distinguish between enteric-coated and nonenteric-coated methenamine mandelate products. Nonenteric-coated formulations achieve maximum urinary excretion within 3 hours of dosing, whereas enteric-coated products delay maximum excretion to 7–17 hours [1]. Total urinary recovery of methenamine varies from 16% to 83% across commercial products [1]. For protocols requiring rapid onset of urinary antisepsis, nonenteric-coated products are indicated; for sustained overnight coverage, enteric-coated formulations may be preferred.

Research-Grade Methenamine Mandelate for In Vitro Antibacterial Studies Requiring Intact Methenamine Potency

For in vitro investigations of urinary antiseptic mechanisms, methenamine mandelate is the preferred salt form because it retains full antibacterial activity equivalent to methenamine base, whereas methenamine hippurate exhibits reduced potency [1]. This ensures that experimental results reflect the true intrinsic activity of the methenamine moiety without confounding attenuation by the counterion. Studies should be conducted at pH ≤5.5 to enable formaldehyde generation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methenamine mandelate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.